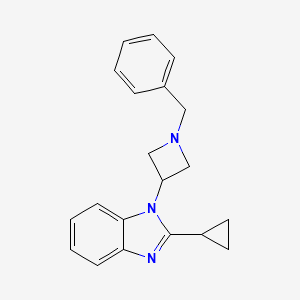![molecular formula C20H18N4O2S B6459713 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548989-00-8](/img/structure/B6459713.png)
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (QPBTD) is an organobenzothiazole compound with a wide range of applications in scientific research. It is a member of the benzothiazole family, which is composed of heterocyclic aromatic compounds that are known to be biologically active. QPBTD has been used in a variety of scientific research applications, including as an inhibitor of enzymes and as an antioxidant. The compound has also been studied for its potential to modulate the activity of certain proteins.
科学研究应用
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has been used in a variety of scientific research applications. It has been studied as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been studied for its potential to modulate the activity of certain proteins, such as histone deacetylases (HDACs). In addition, this compound has been studied as an antioxidant, and has been found to be effective at scavenging free radicals and reducing oxidative damage.
作用机制
Target of Action
The compound 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Mode of Action
It is known that similar compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to certain receptors, thereby inhibiting their normal function.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist , it may affect pathways related to these neurotransmitters. For instance, it could potentially interfere with the synthesis, release, or reuptake of these neurotransmitters, thereby affecting neural signaling.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including parameters such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which can impact a compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have the ability to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a relatively simple compound to synthesize, and the reaction is typically complete within 4-6 hours. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic at high concentrations, and should be handled with caution in the laboratory.
未来方向
There are a number of potential future directions for research on 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential to modulate the activity of certain proteins. In addition, further studies could be conducted to explore the compound’s potential to inhibit the activity of certain enzymes, such as COX-2 and LOX. Finally, further studies could be conducted to explore the compound’s potential to reduce oxidative damage and scavenge free radicals.
合成方法
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be synthesized from the reaction of 4-chloroquinoline, piperazine, and benzothiazole-1,1-dione. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature of 130-140°C. The reaction is generally complete within 4-6 hours. The product is then isolated by recrystallization in ethanol.
生化分析
Biochemical Properties
Compounds with similar structures, such as quinoline and benzothiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and π-π stacking interactions, which can influence the activity of the target biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-(4-quinolin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-27(26)19-8-4-2-6-16(19)20(22-27)24-13-11-23(12-14-24)18-9-10-21-17-7-3-1-5-15(17)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMLYIQJLEMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline](/img/structure/B6459631.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6459641.png)
![3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6459644.png)
![3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6459645.png)
![1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane](/img/structure/B6459653.png)
![2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid](/img/structure/B6459670.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6459685.png)
![3-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459688.png)
![4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459695.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459701.png)
![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459723.png)
![3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459727.png)